

Application Notes and Protocols: Conjugation of BDP FL-PEG5-Azide to Oligonucleotides

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Compound of Interest

Compound Name: *BDP FL-PEG5-azide*

Cat. No.: *B605996*

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Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from qPCR and *in situ* hybridization to advanced therapeutics. BDP FL (BODIPY® FL) is a versatile fluorophore characterized by its high quantum yield, narrow emission bandwidth, and insensitivity to pH, making it an excellent choice for labeling nucleic acids.^{[1][2]} This document provides detailed protocols for the conjugation of **BDP FL-PEG5-azide** to alkyne-modified oligonucleotides via two robust "click chemistry" methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click chemistry offers a highly efficient and specific approach for biomolecule conjugation under mild reaction conditions.^{[3][4]} CuAAC utilizes a copper(I) catalyst to unite a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, which can be advantageous in biological systems where copper ions may be cytotoxic or interfere with downstream applications.^[5]

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) |
|--|--------------------------|--------------------------|
| Alkyne-modified Oligonucleotide | Custom Synthesis | N/A |
| BDP FL-PEG5-azide | Various | N/A |
| Copper(II) Sulfate (CuSO ₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| Dibenzocyclooctyne (DBCO)-modified Oligonucleotide | Custom Synthesis | N/A |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 3 M Sodium Acetate, pH 5.2 | Thermo Fisher Scientific | AM9740 |
| Absolute Ethanol (200 proof) | Decon Labs | 2716 |
| 70% Ethanol | N/A | N/A |
| 1X TE Buffer (pH 8.0) | Thermo Fisher Scientific | AM9849 |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of **BDP FL-PEG5-azide** to a terminal alkyne-modified oligonucleotide.

1. Preparation of Stock Solutions:

- Alkyne-Oligonucleotide: Resuspend the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

- **BDP FL-PEG5-azide:** Dissolve the **BDP FL-PEG5-azide** in anhydrous DMSO to a final concentration of 10 mM.
- Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.
- Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. This solution should be made fresh.
- TBTA: Prepare a 10 mM stock solution in DMSO.

2. CuAAC Reaction Setup:

- In a microcentrifuge tube, combine the following reagents in the order listed:

| Reagent | Volume | Final Concentration |
|-------------------------------|----------------------------------|-----------------------------|
| Nuclease-free Water | To a final volume of 100 μ L | N/A |
| Alkyne-Oligonucleotide (1 mM) | 10 μ L | 100 μ M |
| BDP FL-PEG5-azide (10 mM) | 5 μ L | 500 μ M (5 equivalents) |
| TBTA (10 mM) | 5 μ L | 500 μ M |
| Copper(II) Sulfate (100 mM) | 1 μ L | 1 mM |
| Sodium Ascorbate (500 mM) | 2 μ L | 10 mM |

- Vortex the reaction mixture gently and briefly centrifuge to collect the contents at the bottom of the tube.
- Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour, protected from light. Reaction times may vary depending on the oligonucleotide sequence and length.

3. Purification of the Labeled Oligonucleotide:

- Ethanol Precipitation:
 - Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.

- Add 3 volumes of cold absolute ethanol.
- Vortex and incubate at -20°C for at least 1 hour.
- Centrifuge at 14,000 x g for 30 minutes at 4°C.
- Carefully decant the supernatant.
- Wash the pellet with 500 µL of cold 70% ethanol.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Decant the supernatant and air-dry the pellet for 10-15 minutes.
- Resuspend the pellet in an appropriate volume of 1X TE buffer (pH 8.0).

- HPLC Purification (Optional but Recommended): For applications requiring high purity, reversed-phase HPLC is recommended to separate the labeled oligonucleotide from any remaining unlabeled oligonucleotide and excess dye.

4. Characterization:

- UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide and the dye.
- Mass Spectrometry (MALDI-TOF or ESI): Confirm the successful conjugation by observing the mass shift corresponding to the addition of the **BDP FL-PEG5-azide** moiety.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of **BDP FL-PEG5-azide** to a DBCO-modified oligonucleotide.

1. Preparation of Stock Solutions:

- DBCO-Oligonucleotide: Resuspend the lyophilized DBCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

- **BDP FL-PEG5-azide:** Dissolve the **BDP FL-PEG5-azide** in anhydrous DMSO to a final concentration of 10 mM.

2. SPAAC Reaction Setup:

- In a microcentrifuge tube, combine the following reagents:

| Reagent | Volume | Final Concentration |
|-----------------------------|----------------------------------|-----------------------------|
| Nuclease-free Water | To a final volume of 100 μ L | N/A |
| DBCO-Oligonucleotide (1 mM) | 10 μ L | 100 μ M |
| BDP FL-PEG5-azide (10 mM) | 3 μ L | 300 μ M (3 equivalents) |

- Vortex the reaction mixture gently and briefly centrifuge.
- Incubate the reaction at room temperature for 4-12 hours, or at 37°C for 2-4 hours, protected from light. The reaction kinetics of SPAAC are generally slower than CuAAC.

3. Purification and Characterization:

- Follow the same purification and characterization steps as described in Protocol 1 (steps 3 and 4).

Data Presentation

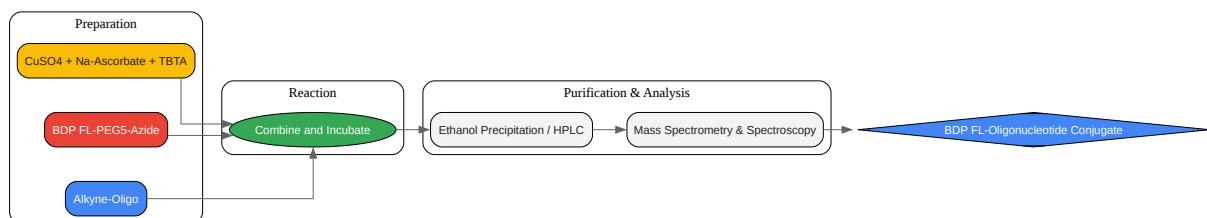
Table 1: Reaction Parameters for Oligonucleotide Conjugation

| Parameter | CuAAC | SPAAC |
|------------------------------|--------------------------------------|---------------------------|
| Oligonucleotide Modification | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |
| Dye Modification | Azide | Azide |
| Catalyst | CuSO ₄ / Sodium Ascorbate | None |
| Ligand | TBTA | None |
| Typical Dye:Oligo Ratio | 2-5 equivalents | 2-5 equivalents |
| Reaction Temperature | Room Temperature to 45°C | Room Temperature to 37°C |
| Typical Reaction Time | 30 minutes - 4 hours | 2 - 12 hours |

Table 2: Spectral Properties of BDP FL

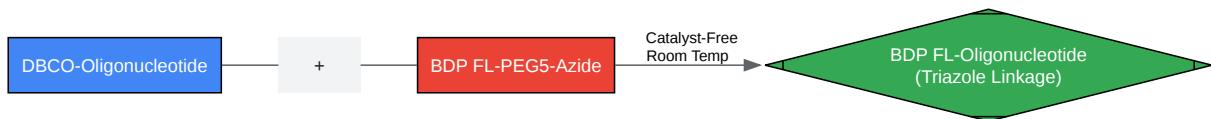
| Property | Value |
|---------------------------------------|--|
| Excitation Maximum (λ_{ex}) | ~505 nm |
| Emission Maximum (λ_{em}) | ~511 nm |
| Extinction Coefficient (ϵ) | ~91,000 cm ⁻¹ M ⁻¹ |
| Quantum Yield | High |

Visualizations



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Caption: Workflow for CuAAC conjugation of **BDP FL-PEG5-azide** to an alkyne-modified oligonucleotide.



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Caption: Chemical relationship in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

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